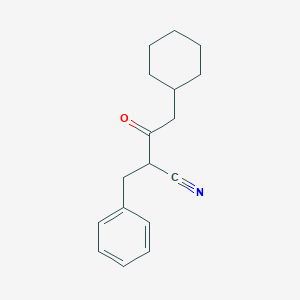
2-Benzyl-4-cyclohexyl-3-oxobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-4-cyclohexyl-3-oxobutanenitrile is an organic compound with the molecular formula C17H21NO It is a member of the aryl ketone family and is characterized by the presence of a benzyl group, a cyclohexyl group, and a nitrile group attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-cyclohexyl-3-oxobutanenitrile typically involves the following steps:
Starting Materials: Benzyl bromide, cyclohexanone, and malononitrile.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-4-cyclohexyl-3-oxobutanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-4-cyclohexyl-3-oxobutanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Benzyl-4-cyclohexyl-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to inflammation, pain, or other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyl-4-cyclohexyl-3-oxobutanal: Similar structure but with an aldehyde group instead of a nitrile group.
2-Benzyl-4-cyclohexyl-3-oxobutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Benzyl-4-cyclohexyl-3-oxobutylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
2-Benzyl-4-cyclohexyl-3-oxobutanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C17H21NO |
|---|---|
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
2-benzyl-4-cyclohexyl-3-oxobutanenitrile |
InChI |
InChI=1S/C17H21NO/c18-13-16(11-14-7-3-1-4-8-14)17(19)12-15-9-5-2-6-10-15/h1,3-4,7-8,15-16H,2,5-6,9-12H2 |
InChI-Schlüssel |
WVPNNXRHPSMBNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC(=O)C(CC2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




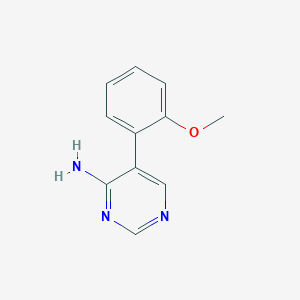
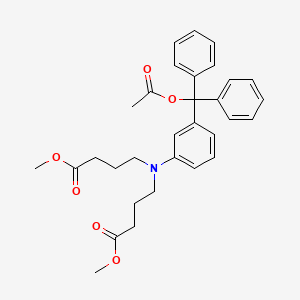
![Pyrimido[5,4-c]pyridazine](/img/structure/B15244889.png)
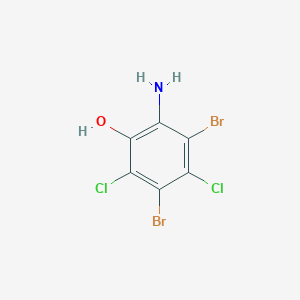

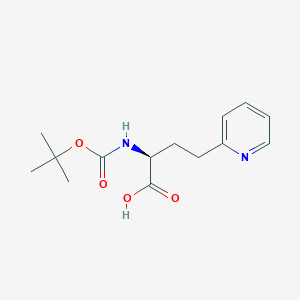
![Acetamide, N-[1-(4-methylphenyl)ethenyl]-](/img/structure/B15244920.png)

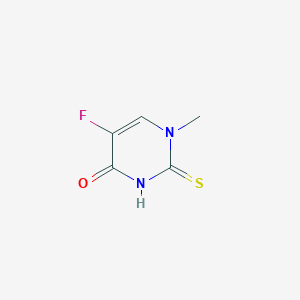

![3-(Methyl(6-(2-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B15244930.png)
![5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B15244936.png)
